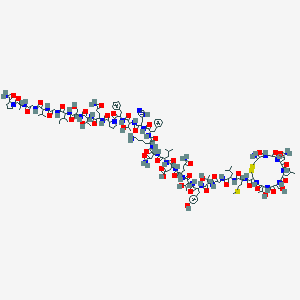

![molecular formula C7H6ClN3 B084051 6-Chloro-1H-benzo[d]imidazol-4-amine CAS No. 10597-55-4](/img/structure/B84051.png)

6-Chloro-1H-benzo[d]imidazol-4-amine

Übersicht

Beschreibung

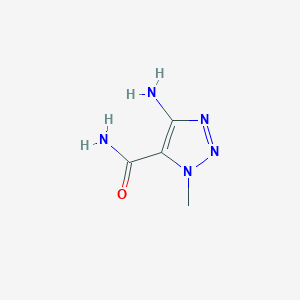

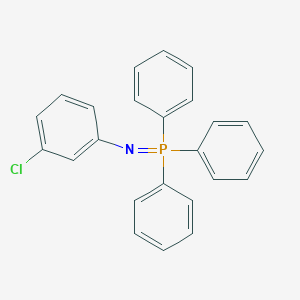

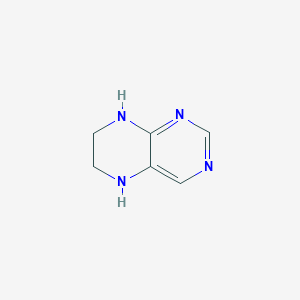

6-Chloro-1H-benzo[d]imidazol-4-amine is a chemical compound with the molecular formula C7H6ClN3. It has a molecular weight of 167.59 g/mol. This compound belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

Imidazole, the core structure of 6-Chloro-1H-benzo[d]imidazol-4-amine, can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods involve the use of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .Molecular Structure Analysis

The benzimidazole ring system is planar and makes a dihedral angle with the phenyl ring . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Pharmacological Synthesis

The imidazole ring, which is a core structure in 6-Chloro-1H-benzo[d]imidazol-4-amine, is a crucial component in the synthesis of various pharmacological agents. This compound serves as a synthon in the development of drugs with diverse biological activities, including antibacterial, antifungal, and antitumor properties . The versatility of the imidazole ring allows for the creation of compounds with targeted therapeutic effects.

Antitumor Potential

Derivatives of 6-Chloro-1H-benzo[d]imidazol-4-amine have been synthesized and evaluated for their antitumor potential. These compounds have shown inhibitory activities against various cancer cell lines, such as MCF-7 and CaCo-2, indicating their potential use in cancer treatment strategies .

Antimicrobial Activity

The imidazole derivatives exhibit a broad spectrum of antimicrobial activities. This includes action against bacteria, fungi, and protozoa. The structural analogs of 6-Chloro-1H-benzo[d]imidazol-4-amine can be designed to enhance these properties, potentially leading to the development of new antimicrobial agents .

Chemical Synthesis Methodology

Recent advances in the synthesis of imidazoles highlight the importance of 6-Chloro-1H-benzo[d]imidazol-4-amine in regiocontrolled synthesis. This compound is integral in forming bonds during the construction of the imidazole ring, which is a key component in functional molecules used in various applications .

Signal Reception Blocking in Bacterial Communication

Compounds based on 6-Chloro-1H-benzo[d]imidazol-4-amine have been studied for their ability to interfere with bacterial communication systems, such as the PqsR signal reception. By blocking this communication, the transcription of genes responsible for virulence factors can be reduced, offering a novel approach to combating bacterial infections .

Selective Cytotoxicity

Research into novel 6-Chloro-1H-benzo[d]imidazol-4-amine derivatives has revealed selective cytotoxicity against tumor cell lines while exhibiting lower toxicity against normal cell lines. This selectivity is crucial for developing chemotherapeutic agents that minimize damage to healthy cells .

Wirkmechanismus

Target of Action

6-Chloro-1H-benzo[d]imidazol-4-amine, also known as 6-chloro-1H-1,3-benzodiazol-4-amine, is a compound that belongs to the imidazole family . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities It’s worth noting that imidazole derivatives have been found to interact with various targets depending on their specific structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Eigenschaften

IUPAC Name |

6-chloro-1H-benzimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDHQNVPVNVBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)N=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301203 | |

| Record name | 5-Chloro-1H-benzimidazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-benzo[d]imidazol-4-amine | |

CAS RN |

10597-55-4 | |

| Record name | 5-Chloro-1H-benzimidazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-benzimidazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)